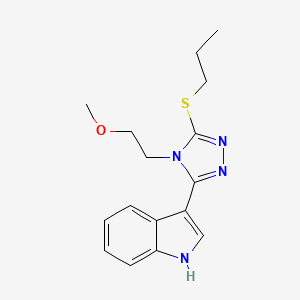
3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as METI, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is part of a broader category of aza-heterocyclic compounds, including pyrrole, 1,2,4-triazole, and indole derivatives. These are known for their potential in drug development due to their biological activity. The synthesis and study of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, which incorporates fragments of this compound, have led to substances with promising biological activity. Specifically, their structure and physical properties have been extensively studied, and these compounds have shown potential in influencing kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase through molecular docking studies (Hotsulia, 2019).
Anticholinesterase Activity
Derivatives involving this compound, especially triazole and triazolothiadiazine derivatives, have been studied for their potential as cholinesterase inhibitors. This makes them relevant in the context of diseases like Alzheimer's where cholinesterase inhibitors are used for symptom management. The indole and triazole derivatives have shown promising anticholinesterase activity in vitro, indicating their potential therapeutic applications (Mohsen, 2012).
Antioxidant and Antimicrobial Properties
The derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial properties. They have shown significant activity in scavenging radicals and inhibiting lipid peroxidation. Moreover, some compounds exhibited antimicrobial activity against various microorganisms, highlighting their potential in treating infections (Baytas et al., 2012).
Anticancer Potential
A combination of indole and substituted triazole structures has led to the synthesis of molecules that exhibit potent growth inhibitory action against cancer cell lines. They have been shown to inhibit the deacetylation activity of the SIRT1 enzyme, suggesting their potential as anticancer agents. Their effectiveness has also been observed in vivo in models of prostate hyperplasia, further underlining their potential therapeutic applications (Panathur et al., 2013).
Propriétés
IUPAC Name |
3-[4-(2-methoxyethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-10-22-16-19-18-15(20(16)8-9-21-2)13-11-17-14-7-5-4-6-12(13)14/h4-7,11,17H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPUKOABLRCSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

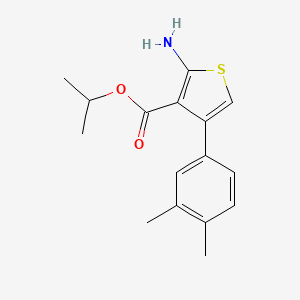
![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
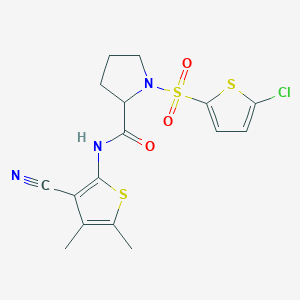
![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
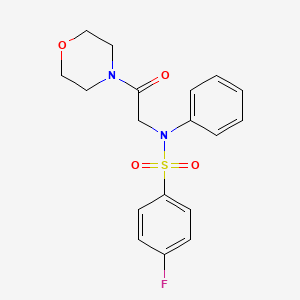
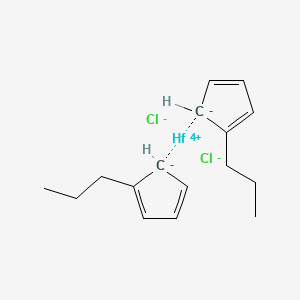
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
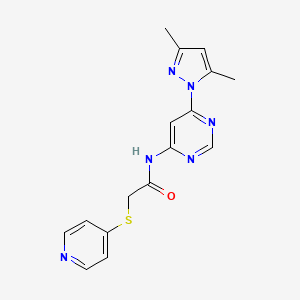
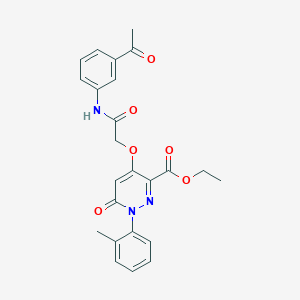
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)